molecular formula C12H10N2O2 B14043519 2-(Benzyloxy)pyrimidine-5-carbaldehyde

2-(Benzyloxy)pyrimidine-5-carbaldehyde

Cat. No.: B14043519
M. Wt: 214.22 g/mol
InChI Key: UWSZFGGTVGDXGW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C12H10N2O2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3. The benzyloxy group is attached to the second position of the pyrimidine ring, and the carbaldehyde group is attached to the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)pyrimidine-5-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2-chloropyrimidine with benzyl alcohol in the presence of a base to form 2-(benzyloxy)pyrimidine. This intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group at the fifth position .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzyloxy)pyrimidine-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases and other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzyloxy)pyrimidine-5-carbaldehyde is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a benzyloxy group and a carbaldehyde group on a pyrimidine ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-phenylmethoxypyrimidine-5-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c15-8-11-6-13-12(14-7-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

UWSZFGGTVGDXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=N2)C=O

Origin of Product

United States

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